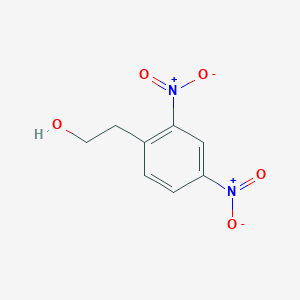

2-(2,4-Dinitrophenyl)ethanol

Overview

Description

“2-(2,4-Dinitrophenyl)ethanol” is a chemical compound with the molecular formula C8H8N2O5 . Its average mass is 212.160 Da and its monoisotopic mass is 212.043320 Da . It is also known by other names such as “2-(2,4-Dinitrophenyl)ethan-1-ol”, “2-(2,4-Dinitro-phenyl)-ethanol”, and "2,4-Dinitrophenyl Ethyl Alcohol" .

Synthesis Analysis

The synthesis of “2-(2,4-Dinitrophenyl)ethanol” has been reported in various studies . It has been synthesized in two forms, raw and pure products, which were analyzed by FTIR spectroscopy, 1H-NMR and 13C-NMR spectroscopy, elemental analysis, gas chromatography, mass spectrometry, and high-performance liquid chromatography .

Molecular Structure Analysis

The molecular structure of “2-(2,4-Dinitrophenyl)ethanol” has been analyzed using various techniques . The compound has a density of 1.5±0.1 g/cm3, a boiling point of 376.5±27.0 °C at 760 mmHg, and a flash point of 167.1±12.2 °C . It has 7 H bond acceptors, 1 H bond donor, and 4 freely rotating bonds .

Chemical Reactions Analysis

The chemical reactions involving “2-(2,4-Dinitrophenyl)ethanol” have been studied . For instance, 2,4-Dinitrophenol first attaches at the carbon-oxygen double bond to give an intermediate compound which then loses a molecule of water and results in the formation of a condensed chromogen .

Physical And Chemical Properties Analysis

“2-(2,4-Dinitrophenyl)ethanol” has several physical and chemical properties. It has a molar refractivity of 50.4±0.3 cm3, a polar surface area of 112 Å2, and a molar volume of 143.4±3.0 cm3 . It also has a polarizability of 20.0±0.5 10-24 cm3 and a surface tension of 67.8±3.0 dyne/cm .

Scientific Research Applications

Detection of Thiophenols in Water Samples

2-(2,4-Dinitrophenyl)ethanol: has been utilized in the development of fluorescent probes for the detection of thiophenols in water samples. These probes can significantly increase in fluorescence upon reaction with thiophenols, offering a fast and sensitive method for environmental monitoring .

Cell Imaging

The compound’s ability to act as a reactive site for thiophenols has been harnessed in cell imaging applications. It allows for the visualization of cellular processes involving thiophenols, providing valuable insights into cell biology .

Synthesis of Arylsulfonates

In organic chemistry, 2-(2,4-Dinitrophenyl)ethanol is used in the synthesis of arylsulfonates. This process is crucial for creating sulfonate esters, which are important electrophiles used in various chemical reactions .

Crystallographic Characterization

The compound is also important in the crystallographic characterization of materials. It supports the formation of x-substituted 2,4-dinitrophenyl-4′-phenylbenzenesulfonates, which can be analyzed using X-ray crystallography to understand their intermolecular interactions .

Fluorescent Imaging of Biothiols

2-(2,4-Dinitrophenyl)ethanol: derivatives have been shown to be effective in the fluorescent imaging of biothiols. This application is significant for detecting and visualizing biologically important compounds .

Water Quality Assessment

The compound has been incorporated into probes for the highly selective detection of 2,4-dinitrophenol in water environments. This is particularly useful for assessing water quality and ensuring environmental safety .

Safety and Hazards

The safety data sheet for “2-(2,4-Dinitrophenyl)ethanol” suggests that it should be handled with care . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment and chemical impermeable gloves should be worn when handling this compound .

Mechanism of Action

Target of Action

It is chemically related to 2,4-dinitrophenol, which is known to target oxidative phosphorylation .

Mode of Action

Its chemical relative, 2,4-dinitrophenol, is known to uncouple oxidative phosphorylation . This suggests that 2-(2,4-Dinitrophenyl)ethanol may interact with its targets in a similar manner, leading to changes in cellular energy production.

Biochemical Pathways

Given its chemical similarity to 2,4-dinitrophenol, it may affect pathways related to energy production and metabolism, specifically those involving oxidative phosphorylation .

Pharmacokinetics

Research on 2,4-dinitrophenol has shown that it exhibits significant nonlinear pharmacokinetics, attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney . These findings may provide some insight into the ADME properties of 2-(2,4-Dinitrophenyl)ethanol and their impact on its bioavailability.

Result of Action

If it acts similarly to 2,4-dinitrophenol, it could lead to changes in cellular energy production and potentially stimulate metabolism .

properties

IUPAC Name |

2-(2,4-dinitrophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O5/c11-4-3-6-1-2-7(9(12)13)5-8(6)10(14)15/h1-2,5,11H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AONMTYOVKUOHQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00474106 | |

| Record name | 2-(2,4-dinitrophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-Dinitrophenyl)ethanol | |

CAS RN |

4836-69-5 | |

| Record name | 2-(2,4-dinitrophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(3-Nitrophenyl)-1,2-oxazol-5-yl]methanol](/img/structure/B1589502.png)